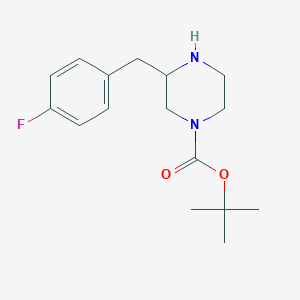

3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Description

3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative characterized by a tert-butyl ester group at the 1-position and a 4-fluoro-benzyl substituent at the 3-position of the piperazine ring. Piperazine-based compounds are widely utilized in medicinal chemistry due to their ability to modulate physicochemical properties, such as solubility and bioavailability, and to engage in hydrogen bonding or ionic interactions with biological targets .

Structure

3D Structure

Properties

Molecular Formula |

C16H23FN2O2 |

|---|---|

Molecular Weight |

294.36 g/mol |

IUPAC Name |

tert-butyl 3-[(4-fluorophenyl)methyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-18-14(11-19)10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3 |

InChI Key |

INMJHVDGOWMVNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Step-by-Step Synthesis

Reaction Conditions and Yields

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| Piperazine condensation | Toluene, 40 °C - 90 °C | Variable |

| Carboxylation | Di-tert-butoxycarbonyl anhydride | Variable |

| Reduction | Palladium on carbon in methanol | High (up to 95%) |

| Esterification | Tert-butanol with HBTU | High (up to 95%) |

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst

Major Products

Oxidation: 4-Fluoro-benzoic acid derivatives.

Reduction: 3-(4-Fluoro-benzyl)-piperazine-1-methanol.

Substitution: Various substituted benzyl-piperazine derivatives

Scientific Research Applications

Antimicrobial Agents

One of the primary applications of this compound is as an intermediate in the synthesis of oxazolidinone antibiotics. These antibiotics are effective against Gram-positive bacteria, including strains resistant to other antibiotics. The mechanism involves inhibiting protein synthesis by preventing the formation of the ribosomal initiation complex, making it a vital component in combating bacterial infections .

Neurological Research

Research indicates that compounds similar to 3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester may have potential applications in treating neurological disorders. The piperazine ring is known for its ability to interact with various neurotransmitter receptors, suggesting a role in modulating neurochemical pathways .

Drug Development

The compound serves as a scaffold for designing new therapeutic agents targeting various diseases. Its structural features allow for modifications that can enhance efficacy and selectivity against specific biological targets. This adaptability makes it a valuable candidate in pharmaceutical research .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The fluoro-benzyl group may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Substituents at the 3-position (e.g., 3-CF₃, 3-fluoro-benzyl) may confer distinct steric and electronic effects compared to 4-position modifications (e.g., 4-carboxy-phenyl).

Key Observations :

- Yields vary significantly (12–43%) depending on steric hindrance and reaction conditions .

- Palladium-catalyzed methods (e.g., for 10w) offer regioselectivity but require optimization for scalability .

Physical and Spectroscopic Properties

Biological Activity

3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester, also known by its CAS number 886767-25-5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.

- Molecular Formula : C15H21FN2O2

- Molecular Weight : 280.338 g/mol

- CAS Number : 886767-25-5

- Purity : 95%

The structure of the compound includes a piperazine ring substituted with a fluoro-benzyl group and a tert-butyl ester. This configuration is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of piperazine have shown varying degrees of cytotoxicity against different cancer cell lines. The presence of electron-withdrawing groups like fluorine at the para position enhances biological activity, as seen in related compounds where IC50 values (the concentration required to inhibit cell growth by 50%) were significantly lower than those of reference drugs like doxorubicin .

| Compound | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Apoptosis via caspase activation |

| Compound B | HCT-116 | 0.19 | Cell cycle arrest at G1 phase |

| This compound | TBD | TBD | TBD |

Note: Specific IC50 values for this compound are not yet published but are anticipated based on structural analogs.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G1 phase, preventing further proliferation.

- Induction of Apoptosis : Activation of caspases has been observed, leading to programmed cell death, which is crucial in cancer therapy.

Case Studies and Research Findings

-

Study on Piperazine Derivatives :

A study evaluated various piperazine derivatives for their anticancer potential against MCF-7 and HCT-116 cell lines. The results indicated that modifications at the para position significantly influenced the cytotoxicity and selectivity of these compounds . -

Flow Cytometry Analysis :

Flow cytometry was employed to analyze the effects of similar compounds on cell proliferation and apoptosis. The results demonstrated increased caspase activity in treated cells, suggesting that the compound induces apoptosis effectively . -

Molecular Docking Studies :

Molecular docking studies have provided insights into how these compounds interact with specific targets within cancer cells. The hydrophobic interactions between the aromatic rings of piperazine derivatives and amino acid residues of receptors were found to be crucial for their activity .

Q & A

Basic: What are the common synthetic routes for preparing 3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Key steps include:

- Coupling Reaction : Reacting potassium 4-(trifluoroboratomethyl)piperazine-1-carboxylic acid tert-butyl ester with 1-(chloromethyl)-4-fluorobenzene under reflux (6–20 hours) in a polar aprotic solvent (e.g., THF) .

- Purification : Silica gel column chromatography using gradients of ethyl acetate/hexane or dichloromethane/acetone to isolate the product (yields: 43–85%) .

Critical Conditions :

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR :

- IR : Strong carbonyl stretch at ν ≈ 1690 cm⁻¹ (C=O of tert-butyl ester) .

- HRMS : Confirm molecular weight (e.g., calc’d for C₁₇H₂₄FN₂O₂: 308.18) .

Advanced: How can researchers optimize the coupling reaction efficiency when introducing the 4-fluoro-benzyl group to the piperazine ring?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) with ligands (BINAP, Xantphos) to reduce side reactions .

- Solvent Optimization : Use toluene/EtOH mixtures for improved solubility of aryl halides .

- Temperature Control : Maintain 80–110°C to balance reaction rate and decomposition .

- Additives : Include CuI (0.05 equiv.) or K₃PO₄ (2–3 equiv.) to enhance nucleophilicity .

Data-Driven Example : In , Pd₂(dba)₃/BINAP in toluene at 110°C achieved 74% yield for a pyridyl-piperazine analog .

Advanced: What strategies are effective in resolving contradictory NMR data during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish piperazine CH₂ from benzyl protons) .

- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation in tert-butyl groups) by cooling to −20°C .

- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments for ambiguous protons .

- Cross-Validation : Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Advanced: How to design derivatives of this compound for evaluating MDR reversal activity in cancer cells?

Methodological Answer:

- Functionalization Sites :

- Biological Assays :

Advanced: What purification methods are recommended for isolating high-purity product, especially when dealing with by-products?

Methodological Answer:

- Column Chromatography :

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for tert-butyl esters (mp: 70–125°C) .

- HPLC Prep : Apply reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) for challenging separations .

Basic: What are the typical functionalization reactions of the tert-butyl ester group in this compound?

Methodological Answer:

- Deprotection : Treat with TFA/CH₂Cl₂ (1:1) to yield piperazine carboxylic acid for further coupling .

- Hydrolysis : Use LiOH/THF/H₂O to convert ester to carboxylic acid (e.g., for prodrug synthesis) .

- Aminolysis : React with amines (e.g., NH₃/MeOH) to form amides .

Advanced: How to assess the biological activity of derivatives against specific targets, such as P2Y12 receptors?

Methodological Answer:

- In Vitro Binding : Radioligand displacement assays using ³H-ADP to measure IC₅₀ values .

- Platelet Aggregation : Test inhibition of ADP-induced aggregation in human PRP (EC₅₀ < 1 µM for lead compounds) .

- In Vivo Models : Use rat ferric chloride thrombosis models to evaluate antithrombotic efficacy and bleeding risk (therapeutic window vs. clopidogrel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.